molecular formula C16H20N4O3S2 B2560263 N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide CAS No. 1208964-82-2

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide

Cat. No.: B2560263
CAS No.: 1208964-82-2
M. Wt: 380.48
InChI Key: VXDMBVUPJWGHEU-UHFFFAOYSA-N
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Description

N-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is a synthetic compound featuring a pyrazine-2-carboxamide core linked to a piperidine scaffold modified with a thiophene sulfonyl group. This structure combines a heterocyclic aromatic system (pyrazine) with a sulfonamide-functionalized piperidine, which may enhance bioavailability and target binding.

Properties

IUPAC Name

N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S2/c21-16(14-12-17-8-9-18-14)19-7-6-13-4-1-2-10-20(13)25(22,23)15-5-3-11-24-15/h3,5,8-9,11-13H,1-2,4,6-7,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDMBVUPJWGHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C2=NC=CN=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes. The thiophene ring is then introduced via a sulfonylation reaction.

    Attachment of the Pyrazine Ring: The pyrazine ring is attached to the piperidine intermediate through a nucleophilic substitution reaction. This step often requires the use of strong bases and high temperatures to ensure complete reaction.

    Final Coupling: The final step involves coupling the pyrazine-piperidine intermediate with the carboxamide group. This is typically achieved through an amide bond formation reaction, using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring in the compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The piperidine ring can be reduced under hydrogenation conditions to form a more saturated ring system.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are commonly used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of thiophene sulfoxides or sulfones.

    Reduction: Formation of fully saturated piperidine rings.

    Substitution: Introduction of various functional groups onto the pyrazine ring, depending on the reagents used.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Preliminary studies suggest that compounds similar to N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide display cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene and piperidine structures have shown enhanced activity against breast and colon cancer cells .
  • Antiviral Properties : Research indicates that modifications in the pyrazine structure can lead to compounds with antiviral effects. Studies on related compounds have demonstrated efficacy against viral pathogens with minimal cytotoxicity .

2. Biological Research

  • Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms. Its structural components may facilitate binding to active sites, influencing metabolic pathways .
  • Receptor Binding Studies : Investigations into receptor interactions suggest that the compound could serve as a ligand for various biological receptors, potentially modulating signaling pathways involved in disease processes .

3. Material Science

  • Synthesis of Novel Materials : As a building block in organic synthesis, this compound can be utilized to create new materials with tailored properties for industrial applications .

Case Studies

Study Focus Findings
Anticancer ActivityCompounds similar to this one showed IC₅₀ values below 10 µM against breast cancer cell lines .
Antiviral EfficacyDerivatives exhibited significant antiviral activity against TMV with low cytotoxicity .
Enzyme InteractionDemonstrated potential as an enzyme inhibitor in metabolic pathways relevant to cancer .

Mechanism of Action

The mechanism of action of N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The compound may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. Further research is needed to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Key Observations :

  • Piperidine modifications (e.g., oxoethyl or aryl substituents) influence solubility and metabolic stability .

Antiviral Activity

Pyrazine-2-carboxamide derivatives, such as (S)-N-(1-(Benzo[d]thiazol-2-yl)-2-(1H-indol-3-yl)ethyl)pyrazine-2-carboxamide (Compound 12h), exhibit antiviral activity against SARS-CoV with an EC₅₀ of 3.2 μM . The thiophene sulfonyl group in the target compound may enhance protease inhibition, similar to sulfonamide-containing antivirals.

Anti-Tubercular Activity

Compound 13 (N-(2-(6-oxo-6H-pyridoacridin-4-ylamino)ethyl)pyrazine-2-carboxamide) inhibits Mycobacterium tuberculosis H37Rv at 2 μM, comparable to first-line drugs like pyrazinamide . The target compound’s piperidine-thiophene sulfonyl moiety may improve membrane permeability, critical for targeting intracellular pathogens.

Physicochemical and Spectroscopic Properties

  • Molecular Weight : Estimated at ~423.5 g/mol (based on C₁₆H₂₀N₄O₃S₂).
  • Spectroscopy : Analogous compounds show characteristic 13C NMR peaks for pyrazine carbonyl (δ ~167–168 ppm) and aromatic carbons (δ ~120–150 ppm) .
  • Solubility : Piperidine derivatives with polar sulfonyl groups (e.g., thiophene sulfonyl) exhibit improved aqueous solubility compared to purely aromatic analogs .

Biological Activity

N-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)pyrazine-2-carboxamide, identified by its CAS number 1208964-82-2, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C16H20N4O3S2C_{16}H_{20}N_{4}O_{3}S_{2}, with a molecular weight of 380.5 g/mol. The structural components include a pyrazine ring, a carboxamide group, and a thiophene moiety linked through a piperidine structure. These features suggest potential for diverse chemical reactivity and biological applications.

PropertyValue
CAS Number1208964-82-2
Molecular FormulaC16H20N4O3S2
Molecular Weight380.5 g/mol

Biological Activities

Research indicates that pyrazine derivatives, including this compound, exhibit various pharmacological activities. These include:

  • Antitumor Activity : Pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancers. The mechanism often involves inducing apoptosis and disrupting cell cycle progression .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Studies have demonstrated that certain pyrazole derivatives possess strong antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bactericidal properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features. The presence of the thiophene ring enhances lipophilicity, potentially improving membrane permeability and target interaction. Modifications in the piperidine or pyrazine moieties can significantly affect potency and selectivity against specific biological targets.

Case Studies

  • Antitumor Efficacy : In a study evaluating various pyrazole derivatives, compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models. The most active derivatives displayed MIC values as low as 0.22 μg/mL against resistant strains .
    CompoundCell LineIC50 (µM)Mechanism of Action
    Derivative 7bMCF-70.15Apoptosis induction
    Derivative 10PC-30.25Cell cycle arrest
  • Anti-inflammatory Activity : Another study highlighted the anti-inflammatory potential of related compounds through their ability to inhibit LPS-induced cytokine production in macrophages, demonstrating their utility in managing inflammatory responses .

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